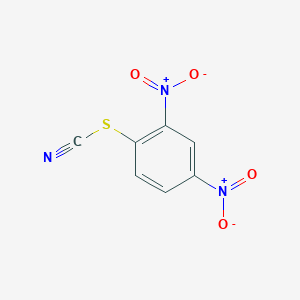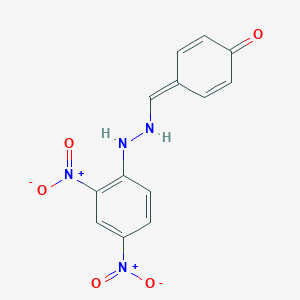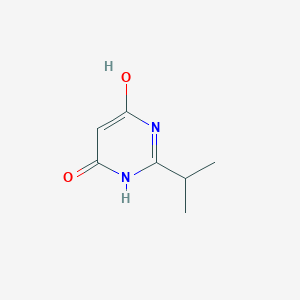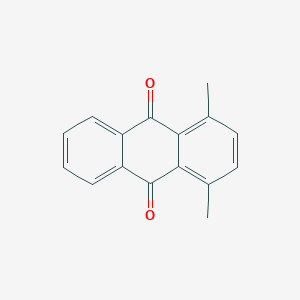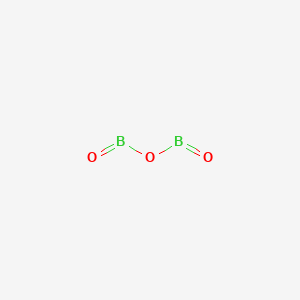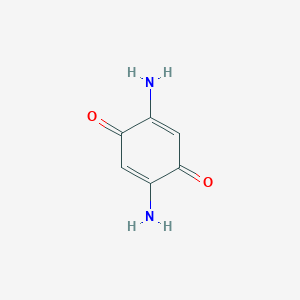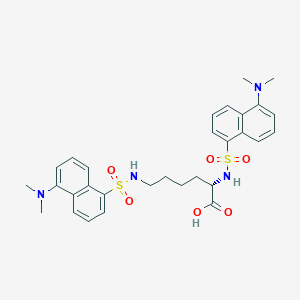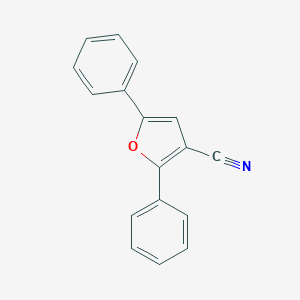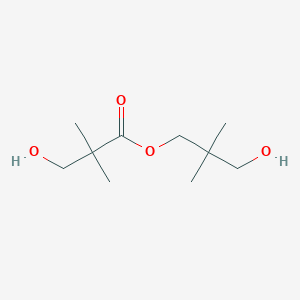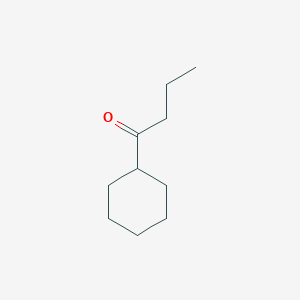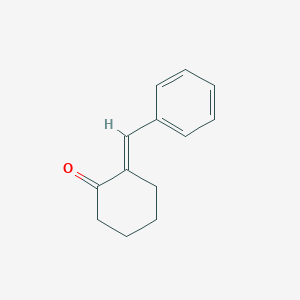
(E)-2-Benzylidenecyclohexanone
Vue d'ensemble
Description
(E)-2-Benzylidenecyclohexanone, also known as benzylideneacetone, is a yellow crystalline compound that has been extensively studied due to its potential applications in various fields. It is a versatile organic compound that has been used in organic synthesis, material science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of (E)-2-Benzylidenecyclohexanone is not well understood. However, it has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has been suggested that (E)-2-Benzylidenecyclohexanone may act by inhibiting the activity of enzymes involved in oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
(E)-2-Benzylidenecyclohexanone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-2-Benzylidenecyclohexanone in lab experiments include its low cost, easy availability, and versatility. It can be easily synthesized and purified, and it can be used as a starting material for the synthesis of various organic compounds. However, the limitations of using (E)-2-Benzylidenecyclohexanone include its low solubility in water and its potential toxicity. It is important to handle (E)-2-Benzylidenecyclohexanone with care and to follow proper safety protocols when working with this compound.
Orientations Futures
There are several future directions for the research on (E)-2-Benzylidenecyclohexanone. One direction is to explore its potential applications in medicinal chemistry. (E)-2-Benzylidenecyclohexanone has been reported to exhibit anticancer properties, and further studies could be conducted to evaluate its potential as an anticancer agent. Another direction is to investigate its potential applications in material science. (E)-2-Benzylidenecyclohexanone has been used as a building block for the synthesis of polymers and dendrimers, and further studies could be conducted to explore its potential applications in the development of new materials. Additionally, further studies could be conducted to explore the mechanism of action of (E)-2-Benzylidenecyclohexanone and to identify potential targets for its therapeutic applications.
Conclusion:
In conclusion, (E)-2-Benzylidenecyclohexanone is a versatile organic compound that has been extensively studied due to its potential applications in various fields. It can be easily synthesized and purified, and it has been used as a starting material for the synthesis of various organic compounds. It has also been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. However, further studies are needed to explore its potential applications in medicinal chemistry and material science, and to identify its mechanism of action and potential targets for its therapeutic applications.
Méthodes De Synthèse
(E)-2-Benzylidenecyclohexanone can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is obtained as a yellow crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
(E)-2-Benzylidenecyclohexanone has been widely used in scientific research due to its potential applications in various fields. It has been used as a starting material for the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and natural products. It has also been used as a building block for the synthesis of polymers, dendrimers, and other materials.
Propriétés
IUPAC Name |
(2E)-2-benzylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDPHYIZVFJQCD-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CC2=CC=CC=C2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C/C2=CC=CC=C2)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Benzylidenecyclohexanone | |
CAS RN |
1467-15-8, 5682-83-7 | |
| Record name | Cyclohexanone, 2-(phenylmethylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-benzylidenecyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



